N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide
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Overview
Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide group attached to a 1,2-oxazol-3-yl ring substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the 1,2-oxazol-3-yl ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The difluorophenyl group is introduced through halogenation reactions, followed by coupling with the oxazolyl ring. The cyclopentanecarboxamide moiety is then attached using amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes that can be further utilized in subsequent reactions or applications.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide has shown potential in several scientific research applications:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve oxidative stress or inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazolyl ring but may have different substituents or functional groups.
Fluorinated phenyl compounds: These compounds contain fluorine atoms on the phenyl ring, which can influence their chemical and biological properties.
Cyclopentanecarboxamide derivatives: These compounds have the cyclopentanecarboxamide group but may differ in the attached substituents or core structure.
The uniqueness of this compound lies in its specific combination of structural elements, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-11-5-6-13(14(18)7-11)15-8-12(20-22-15)9-19-16(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWXNAXUBEJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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